molecular formula C14H10ClFO2 B6403609 3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261987-10-3

3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6403609
CAS RN: 1261987-10-3
M. Wt: 264.68 g/mol
InChI Key: ZQQHQIYSGDTHJZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid, 95% (3-Cl-MPA-5-FBA) is a chemical compound with a variety of uses in scientific research. This compound has been used in a range of applications, including as a reagent for organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for cell imaging.

Scientific Research Applications

3-Cl-MPA-5-FBA has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a substrate for enzyme assays, as a fluorescent probe for cell imaging, and as a model compound for understanding the mechanism of action of various enzymes.

Mechanism of Action

The mechanism of action of 3-Cl-MPA-5-FBA is not fully understood. However, it is believed that this compound may act as a substrate for various enzymes, such as those involved in the metabolism of drugs and xenobiotics. It is also believed that this compound may interact with certain proteins, such as those involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-MPA-5-FBA are not well understood. However, it has been suggested that this compound may have a role in the metabolism of drugs and xenobiotics, as well as in cell signaling pathways. In addition, this compound has been used as a fluorescent probe for cell imaging and has been shown to interact with certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cl-MPA-5-FBA in laboratory experiments include its availability, low cost, and ease of use. This compound is also relatively stable and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to purify this compound and it is not suitable for use in some types of experiments, such as those involving high temperatures.

Future Directions

The use of 3-Cl-MPA-5-FBA in scientific research has the potential to be expanded in a number of ways. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to explore the potential use of this compound as a fluorescent probe for cell imaging. Furthermore, this compound could be used to study the mechanism of action of various enzymes and proteins involved in drug and xenobiotic metabolism and cell signaling pathways. Finally, further research could be conducted to improve the purification and stability of this compound for use in laboratory experiments.

Synthesis Methods

3-Cl-MPA-5-FBA can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-2-methylphenol with fluorobenzene-sulfonyl chloride in the presence of an acid catalyst. This reaction produces the desired compound and a by-product, which is then removed using a column chromatography. The second step involves the purification of the compound by recrystallization.

properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQHQIYSGDTHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690364
Record name 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261987-10-3
Record name 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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